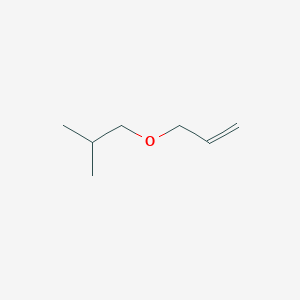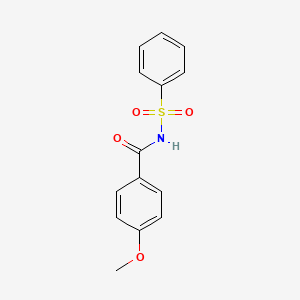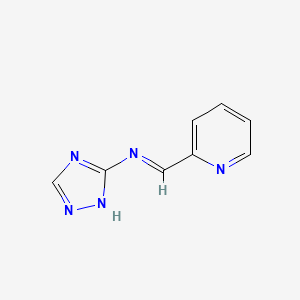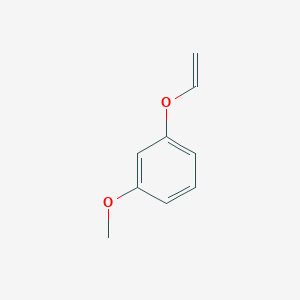
1-(Ethenyloxy)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)-3-methoxybenzene, also known as 3-methoxyphenyl vinyl ether, is an organic compound with the molecular formula C9H10O2. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethenyloxy group (-OCH=CH2) at the para position relative to the methoxy group. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-3-methoxybenzene can be synthesized through the reaction of 3-methoxyphenol with acetylene in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol, allowing it to react with acetylene to form the vinyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 3-methoxyphenol to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethenyloxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 1-(Ethoxy)-3-methoxybenzene.
Substitution: Formation of various alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a monomer in polymerization reactions to create functional polymers.
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)-3-methoxybenzene involves its interaction with various molecular targets and pathways. The vinyl ether group can undergo polymerization reactions, forming cross-linked polymer networks. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1-(Ethenyloxy)-4-methoxybenzene: Similar structure but with the methoxy group at the para position relative to the ethenyloxy group.
1-(Ethenyloxy)-2-methoxybenzene: Similar structure but with the methoxy group at the ortho position relative to the ethenyloxy group.
1-(Ethenyloxy)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(Ethenyloxy)-3-methoxybenzene is unique due to the specific positioning of the methoxy and ethenyloxy groups, which influences its chemical reactivity and potential applications. The presence of both electron-donating groups on the benzene ring enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
10536-50-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-ethenoxy-3-methoxybenzene |
InChI |
InChI=1S/C9H10O2/c1-3-11-9-6-4-5-8(7-9)10-2/h3-7H,1H2,2H3 |
Clave InChI |
BPADEIVDGUQIMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

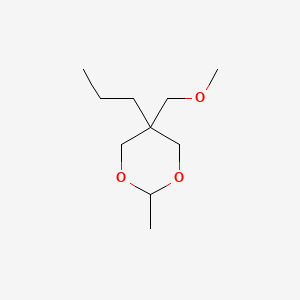
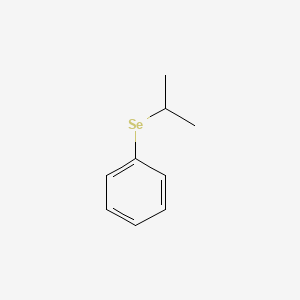
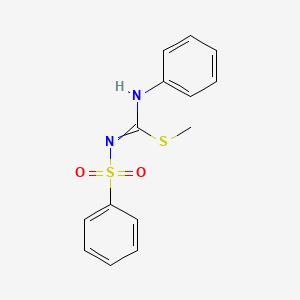
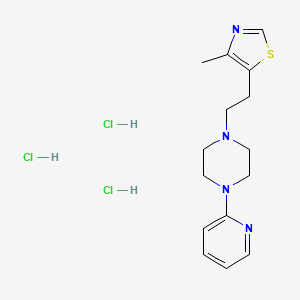
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
